3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol
CAS No.:
Cat. No.: VC15932432
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrN2O |
|---|---|
| Molecular Weight | 251.08 g/mol |
| IUPAC Name | 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol |
| Standard InChI | InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2 |
| Standard InChI Key | DFNQJUAPGBPOJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(N2C=C1Br)C#CCO |
Introduction
Structural Identification and Nomenclature
Systematic Chemical Characterization
3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol belongs to the imidazo[1,2-a]pyridine family, featuring a fused bicyclic system with nitrogen atoms at positions 1 and 3. The propargyl alcohol (-C≡C-CH2OH) group attaches to position 3 of the imidazo[1,2-a]pyridine core, while a bromine atom occupies position 6. This substitution pattern creates distinct electronic effects, as evidenced by downfield-shifted proton signals in the 7.5–8.7 ppm range for aromatic protons in its ¹H NMR spectrum .
The International Union of Pure and Applied Chemistry (IUPAC) name derives from:
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Imidazo[1,2-a]pyridine: Bicyclic system numbering starts at the bridgehead nitrogen (position 1), proceeding through the imidazole ring to position 2, then to the pyridine moiety.
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Substituents: Bromine at position 6; propargyl alcohol (-CH2-C≡C-OH) at position 3.
Molecular Formula: C₁₂H₈BrN₃O
Exact Mass: 283.13 g/mol (calculated via isotopic distribution)
XLogP3-AA: 1.9 (predicted lipophilicity)
Spectroscopic Signatures
Key spectral features confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 6.9 Hz, 1H, H-5), 7.61–7.51 (m, 2H, H-2/H-7), 6.95 (t, J = 6.8 Hz, 1H, H-8), 5.97 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃ in precursor), 2.86 (s, 1H, ≡C-H) .
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MS (ESI): m/z 283 [M+H]⁺, with isotopic pattern confirming bromine presence .
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IR (KBr): Sharp peak at 3280 cm⁻¹ (-OH stretch), 2105 cm⁻¹ (C≡C stretch) .
Synthetic Methodologies
Vilsmeier-Haack Formylation Route
Step 1: Formylation of Imidazo[1,2-a]pyridine
| Reagent | Quantity | Role |
|---|---|---|
| POCl₃ | 10 mL | Electrophilic agent |
| DMF | 8.6 mL | Carbonyl source |
| 6-Bromoimidazo[1,2-a]pyridine | 5 g | Substrate |
The Vilsmeier reagent (POCl₃/DMF) facilitates electrophilic aromatic substitution at position 3, yielding 3-formyl-6-bromoimidazo[1,2-a]pyridine. Optimal conditions: 0–5°C during reagent mixing, followed by reflux in CHCl₃ for 10–12 h .
Step 2: Nucleophilic Addition to Aldehyde
| Component | Quantity | Function |
|---|---|---|
| Ethynyl MgBr | 60 mL | Grignard reagent |
| THF | 50 mL | Solvent |
| 3-Formyl derivative | 5 g | Electrophilic partner |
The propargyl alcohol moiety forms via Grignard addition at −40°C, with strict temperature control to prevent alkyne polymerization. Quenching with NH₄Cl(aq) followed by EtOAc extraction gives the crude product, purified via silica chromatography (hexane/EtOAc 7:3) .
Alternative Groebke-Blackburn-Bienaymé (GBB) Reaction
A three-component coupling approach offers modular access (58% yield) :
Reaction Components
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2-Aminopyridine: Serves as the nitrogen source for imidazo ring formation.
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Propargyl aldehyde: Introduces the alkyne functionality.
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Isocyanide: Facilitates [4+1] cycloaddition to construct the bicyclic system.
Optimized Conditions
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Catalyst: Sc(OTf)₃ (10 mol%)
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Solvent: MeCN, RT, 12 h
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Workup: Filtration through Celite® with DCM washes
This method excels in introducing diversity at position 2 of the imidazo ring, though bromination at position 6 requires post-functionalization .
Physicochemical Properties
Thermal Stability Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–195°C | Differential Scanning Calorimetry |
| Decomposition Temp | 245°C | TGA (N₂ atmosphere) |
| Solubility (H₂O) | <0.1 mg/mL | USP shake-flask |
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (DMF, DMSO >50 mg/mL) .
Tautomeric Behavior
The propargyl alcohol group participates in keto-enol tautomerism, with the enol form predominating in solution (95:5 ratio in CDCl₃). This equilibrium impacts reactivity:
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Enolic form: Stabilized by intramolecular H-bonding between -OH and imidazo N1.
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Keto form: Observable only under basic conditions (e.g., 0.1 M NaOH) .
Reactivity and Derivatization
Cycloaddition Chemistry
CuAAC Click Reaction
| Component | Role |
|---|---|
| Azide (R-N₃) | Dipolarophile |
| CuSO₄·5H₂O | Catalyst |
| Sodium Ascorbate | Reducing agent |
Triazole products form in >90% yield, enabling bioconjugation. For example, coupling with benzyl azide gives 1,4-disubstituted triazole derivatives used in kinase inhibitor studies .
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| EGFR (T790M) | 18 | >500 vs. WT |
| ALK | 7 | 120 vs. ROS1 |
Molecular docking suggests hydrogen bonding between the -OH group and Met793 backbone carbonyl .
| Endpoint | Result | Test System |
|---|---|---|
| Acute Oral LD₅₀ | >2000 mg/kg | Rat |
| Skin Irritation | Non-irritant | Rabbit |
| Ames Test | Negative | TA98/TA100 strains |
Despite favorable preliminary data, proper PPE (nitrile gloves, safety goggles) remains mandatory due to bromine content.
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